Cyclic cmp

説明

Historical Trajectories and Foundational Concepts in Cyclic Compound Investigation

The study of cyclic compounds has a rich history that has profoundly shaped the field of organic chemistry. ebsco.com In the mid-19th century, chemists began to understand that many carbon compounds contained rings. ebsco.com A pivotal moment came in 1865 when August Kekulé proposed the ring structure for benzene (B151609), which successfully explained many of its unique chemical properties. ebsco.com This discovery was foundational for the concept of aromaticity.

Early work also focused on alicyclic compounds, with the stability of five- and six-membered rings being a notable observation. ebsco.com This led to the development of theories to explain ring strain, such as Baeyer's strain theory, which, although later refined, provided an early framework for understanding the relative stabilities of different ring sizes. The development of conformational analysis, particularly for cyclohexane, further deepened the understanding of the three-dimensional shapes of cyclic molecules and their influence on reactivity. wikipedia.org The synthesis of cyclic compounds has also been a major area of research, with the development of various cyclization reactions being crucial for creating these structures in the laboratory. fiveable.me

Structure

3D Structure

特性

IUPAC Name |

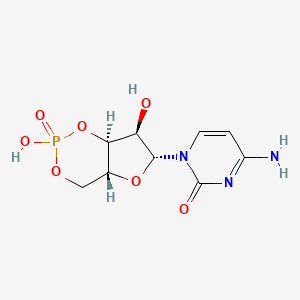

1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N3O7P/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPTXJJVVDAEMW-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54925-33-6 (mono-hydrochloride salt) | |

| Record name | Cyclic CMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10957571 | |

| Record name | 2,7-Dihydroxy-6-(2-hydroxy-4-iminopyrimidin-1(4H)-yl)tetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3616-08-8 | |

| Record name | Cyclic CMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3616-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclic CMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dihydroxy-6-(2-hydroxy-4-iminopyrimidin-1(4H)-yl)tetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for Cyclic Compound Synthesis and Derivatization

Fundamental Cyclization Strategies

The formation of cyclic structures from acyclic precursors is governed by the principles of thermodynamics and kinetics. Fundamental strategies for cyclization often involve the intramolecular reaction of two functional groups within the same molecule or the intermolecular combination of two or more molecules to form a ring.

Ring-Closing Reactions and Intramolecular Processes

Intramolecular reactions are a powerful tool for forming cyclic compounds, as the proximity of the reacting functional groups within a single molecule can significantly favor the cyclization process. These reactions, often referred to as ring-closing reactions, encompass a variety of mechanistic pathways.

One common approach is intramolecular nucleophilic substitution, where a nucleophile and an electrophile within the same molecule react to form a cyclic product. youtube.com The facility of these reactions is influenced by several factors, including the length of the chain connecting the reactive groups, which impacts the entropy and enthalpy of the transition state. youtube.com Baldwin's rules provide a set of guidelines for predicting the feasibility of ring closures based on the geometry of the transition state. libretexts.org These rules classify ring closures as "exo" or "endo" and "tet," "trig," or "dig" based on the trajectory of the nucleophilic attack and the hybridization of the electrophilic carbon. libretexts.org

The formation of lactones, cyclic esters, from hydroxy acids is a classic example of an intramolecular cyclization. The reaction involves the nucleophilic attack of the hydroxyl group on the carboxylic acid, leading to ring closure and the elimination of water. youtube.com The size of the resulting ring is determined by the distance between the hydroxyl and carboxylic acid groups. youtube.com

Intermolecular Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are powerful methods for constructing cyclic systems in a single step, often with high stereocontrol. These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct.

The Diels-Alder reaction is a cornerstone of organic synthesis, providing a reliable method for forming six-membered rings. wikipedia.org This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile, typically an alkene or alkyne. wikipedia.org The reaction is concerted, meaning that the new carbon-carbon bonds are formed simultaneously. wikipedia.org The stereochemistry of the starting materials is retained in the product, making it a highly stereospecific reaction. wikipedia.org A variation of this reaction, the hetero-Diels-Alder reaction, involves the use of dienes or dienophiles containing heteroatoms, leading to the formation of heterocyclic compounds. wikipedia.org

1,3-Dipolar cycloadditions are another important class of cycloaddition reactions that lead to the formation of five-membered heterocyclic rings. wikipedia.org This reaction occurs between a 1,3-dipole and a dipolarophile. wikipedia.org The 1,3-dipole is a molecule with a three-atom π-system containing four electrons, while the dipolarophile is typically an alkene or alkyne. wikipedia.orgorganicchemistrydata.org Like the Diels-Alder reaction, 1,3-dipolar cycloadditions are generally concerted and stereospecific. wikipedia.org The Huisgen cycloaddition, a reaction between an azide and an alkyne to form a triazole, is a well-known example of a 1,3-dipolar cycloaddition. wikipedia.org

| Cycloaddition Reaction | Reactants | Product Ring Size | Key Features |

| Diels-Alder | Conjugated diene, Dienophile | 6-membered | Concerted, stereospecific, forms cyclohexene derivatives. wikipedia.org |

| 1,3-Dipolar Cycloaddition | 1,3-dipole, Dipolarophile | 5-membered | Concerted, stereospecific, forms a wide variety of heterocycles. wikipedia.org |

Olefin and Alkyne Metathesis for Ring Formation

Olefin and alkyne metathesis have emerged as powerful and versatile tools for the formation of carbon-carbon double and triple bonds, respectively, with significant applications in the synthesis of cyclic compounds. libretexts.orgwikipedia.org

Ring-closing metathesis (RCM) is an intramolecular reaction that utilizes a metal carbene catalyst, such as a Grubbs or Schrock catalyst, to form a cyclic alkene from a diene. wikipedia.org This reaction is particularly valuable for the synthesis of medium to large rings, which can be challenging to form using other methods. libretexts.org The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene. libretexts.org RCM has been widely applied in the synthesis of natural products and other complex molecules. wikipedia.org

Similarly, ring-closing alkyne metathesis (RCAM) is used to synthesize cyclic alkynes from diynes. wikipedia.org This reaction typically employs molybdenum or tungsten alkylidyne catalysts. wikipedia.org The resulting cyclic alkynes can be further functionalized, for example, by stereoselective reduction to the corresponding cis-alkene. wikipedia.org Orthogonal RCM and RCAM strategies have been developed to allow for the selective formation of bicyclic peptides. researchgate.net

Radical Cyclizations

Radical cyclizations provide a powerful method for the formation of cyclic compounds, particularly five- and six-membered rings. wikipedia.org These reactions proceed through radical intermediates and typically involve three main steps: radical generation, intramolecular cyclization, and quenching of the cyclized radical. wikipedia.org

Radicals can be generated from a variety of functional groups, and the cyclization step involves the intramolecular addition of the radical to a multiple bond, such as an alkene or alkyne. pharmacy180.com The regioselectivity of the cyclization is often governed by Baldwin's rules for radical cyclizations. While 5-exo-trig cyclizations are generally favored, strategies have been developed to promote the kinetically disfavored 5-endo-trig cyclizations. rsc.org

One of the advantages of radical cyclizations is their tolerance of a wide range of functional groups. wikipedia.org These reactions have been successfully employed in the synthesis of complex natural products and heterocyclic systems. For example, Fe-catalyzed radical cyclization of chloromethyl-1,6-dienes has been used to synthesize nitrogen heterocycles. nih.gov

Advanced Synthetic Approaches to Complex Cyclic Systems

The synthesis of complex cyclic systems, particularly those containing multiple stereocenters and heteroatoms, often requires more sophisticated synthetic strategies. These advanced approaches build upon fundamental cyclization reactions and incorporate modern synthetic methodologies.

Synthesis of Heterocyclic Frameworks

Heterocyclic compounds, which contain at least one heteroatom within a ring, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. jmchemsci.comnih.gov Consequently, the development of efficient methods for their synthesis is a major focus of contemporary organic chemistry. jmchemsci.com

Modern strategies for heterocyclic synthesis often employ novel methods of bond formation, such as C-H activation, photoredox catalysis, and multicomponent reactions. jmchemsci.comrsc.org These methods offer advantages in terms of atom economy and the ability to rapidly build molecular complexity. jmchemsci.com For instance, sp3-rich heterocyclic fragments, which are of interest in drug discovery, have been synthesized using divergent strategies that allow for the rapid generation of diverse scaffolds from common starting materials. nih.gov

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains portions of all the reactants, are particularly well-suited for the synthesis of heterocyclic libraries. rsc.org For example, tetronic acid has been used as a versatile building block in MCRs to synthesize a variety of heterocyclic frameworks. rsc.org

The synthesis of specific classes of heterocycles, such as pyrroles, quinolines, and imidazoles, has been advanced through the development of tailored synthetic protocols. nih.gov These methods often utilize readily available starting materials and proceed with high regio- and stereoselectivity. rsc.org

| Synthetic Strategy | Description | Application Example |

| C-H Activation | Direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. jmchemsci.com | Synthesis of functionalized heterocycles. jmchemsci.com |

| Photoredox Catalysis | Use of light to initiate redox reactions, enabling transformations that are difficult to achieve with traditional methods. jmchemsci.comrsc.org | Synthesis of N-heterocyclic frameworks. rsc.org |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form a complex product. rsc.org | Synthesis of diverse heterocyclic libraries using precursors like tetronic acid. rsc.org |

Construction of Macrocyclic Scaffolds

Macrocycles, cyclic molecules containing large rings (typically 12 or more atoms), present unique synthetic challenges due to unfavorable entropic and enthalpic factors. apeiron-synthesis.com However, their structural complexity and biological relevance have driven the development of sophisticated cyclization strategies.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful and versatile tool for the synthesis of macrocycles. apeiron-synthesis.com This reaction, often catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a linear diene to form a cyclic olefin and a small volatile byproduct, such as ethylene. drughunter.comapeiron-synthesis.com The efficiency of RCM is notable for its tolerance of various functional groups and its applicability under mild reaction conditions. apeiron-synthesis.com It has been successfully employed in the synthesis of a wide array of macrocyclic compounds, including natural products, pharmaceutical scaffolds, and fragrance compounds like macrocyclic musks. drughunter.comapeiron-synthesis.com

Key advantages of RCM in macrocyclization include:

High functional group tolerance: Allows for the presence of esters, amides, ethers, and other common functional groups. apeiron-synthesis.com

Mild reaction conditions: Typically performed at or near room temperature. apeiron-synthesis.com

High atom economy: Produces minimal waste products. apeiron-synthesis.com

| Catalyst | Substrate Type | Ring Size (atoms) | Yield (%) | Reference |

| Grubbs' 1st Gen | Diene | 14 | >80 | apeiron-synthesis.com |

| Grubbs' 2nd Gen | Diene | 12-30 | >90 | drughunter.com |

| Zhan 1B | Diene | 18 | 82 | drughunter.com |

Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry," provides an efficient pathway to triazole-containing macrocycles. nih.govsemanticscholar.org This reaction is characterized by its high yield, stereospecificity, and tolerance to a wide range of solvents, including water. nih.govresearchgate.net The resulting 1,2,3-triazole moiety is not merely a linker but can actively participate in molecular recognition and binding. nih.gov This strategy has been utilized to create macrocycles for applications in chemical sensing and molecular recognition. nih.gov

Macrolactonization and Macrolactamization: These classical methods involve the intramolecular esterification or amidation of a linear precursor, respectively. While effective, they often require high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Recent advancements have focused on the use of microwave-assisted and solid-supported syntheses to improve efficiency and yields. mdpi.comnih.gov

Spirocyclic Compound Synthesis

Spirocyclic compounds, characterized by two rings sharing a single atom, possess a unique three-dimensional architecture that is of great interest in medicinal chemistry. nih.govnih.gov The synthesis of these complex structures often requires specialized strategies to construct the central spirocyclic quaternary carbon center. digitellinc.com

Intramolecular Cyclization and Rearrangement Reactions: A variety of intramolecular reactions are employed to construct spirocycles. These include aldol (B89426) condensations, Diels-Alder cycloadditions, and rearrangement reactions. digitellinc.com For instance, an intramolecular interrupted homo Nazarov cascade cyclization of aryl-tethered alkenyl cyclopropyl ketones has been shown to produce polycyclic spirocarbocycles. digitellinc.com Pinacol-type rearrangements of dihydropyranylcarbinols can also lead to the diastereoselective formation of spirocyclic ketones. acs.org A conceptually new approach involves the intramolecular trapping of spiro radicals, which can lead to the formation of highly complex and valuable spirocyclic compounds. rsc.orgresearchgate.net

Tandem and Cascade Reactions: Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to spirocycles. A notable example is the Rh(II)-catalyzed O-H insertion/base-promoted cyclization of diazoarylidene succinimides, which provides access to novel spiro heterocyclic scaffolds. nih.gov Another innovative cascade reaction involves the thermal elimination of a chlorosulfate moiety, followed by a ring-expansion and a cationic cyclization to yield spirocarbocyclic compounds. acs.org

Photoredox Catalysis: Visible light-mediated photoredox catalysis has recently been applied to the synthesis of spiro-cyclohexadiene oxindoles through a carbamoyl radical-initiated intramolecular dearomative spirocyclization. acs.org

| Method | Key Intermediate/Reaction Type | Spirocycle Type | Reference |

| Homo Nazarov Cascade | Alkenyl cyclopropyl ketone | Polycyclic spirocarbocycle | digitellinc.com |

| Pinacol Rearrangement | Dihydropyranylcarbinol | Spirocyclic ketone | acs.org |

| Radical Cyclization | Spiro radical | Complex spirocycle | rsc.orgresearchgate.net |

| Tandem O-H Insertion/Cyclization | Rhodium carbene | Spiroheterocycle | nih.gov |

| Cascade Ring-Expansion/Cyclization | Cationic intermediate | Spirocarbocycle | acs.org |

| Photoredox Catalysis | Carbamoyl radical | Spiro-cyclohexadiene oxindole | acs.org |

Directed Synthesis of Cyclic Polymers

Cyclic polymers, which lack chain ends, exhibit unique physical and chemical properties compared to their linear counterparts, such as reduced hydrodynamic volumes and enhanced thermal stability. rsc.orgspringernature.com Their synthesis requires precise control to ensure the formation of the desired cyclic architecture.

Ring-Expansion Polymerization (REP): In REP, a cyclic initiator or a growing cyclic chain continuously inserts monomers, leading to an increase in the ring size. rsc.org This method avoids the need for high-dilution conditions and the generation of linear precursors, making it suitable for producing high-molecular-weight cyclic polymers. rsc.orgillinois.edu Ring-expansion metathesis polymerization (REMP), a subset of REP, utilizes specific ruthenium catalysts to polymerize cyclic olefins. illinois.edu Other ring-expansion methods include those initiated by cyclic dithiocarbamates and thiourethanes for the synthesis of cyclic polysulfides. illinois.edu

Ring-Closure Strategy: This traditional approach involves the cyclization of a linear polymer precursor. To minimize the formation of linear and oligomeric impurities, this method typically requires highly dilute conditions, which can limit its scalability. illinois.edu Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common "click" reaction used for the end-to-end cyclization of linear polymers. rsc.org

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

| Ring-Expansion Polymerization (REP) | Monomer insertion into a cyclic initiator/chain | High yields, no need for high dilution, suitable for high MW polymers | Limited monomer scope, challenges in controlling MW and distribution |

| Ring-Closure | Cyclization of a linear precursor | Compatible with various polymerization techniques | Requires high dilution, more suitable for lower MW polymers |

Cascade and Multicomponent Reactions in Cyclic Compound Synthesis

Cascade (or domino) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that involve the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.govresearchgate.net These approaches offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. nih.gov

Domino Reactions in Heterocycle Synthesis: Domino reactions are particularly powerful for the synthesis of complex heterocyclic systems. researchgate.net For example, the domino Knoevenagel-hetero-Diels-Alder reaction can be used to construct dihydropyrans, which are precursors to various nitrogen-containing heterocycles. researchgate.net Palladium-catalyzed domino processes involving C-C and C-N coupling reactions are effective for the synthesis of fused aromatic N-heterocycles. chim.it

Multicomponent Reactions (MCRs) for Macrocycles: MCRs, where three or more reactants combine in a one-pot reaction, are well-suited for the rapid generation of molecular diversity. The Ugi four-component reaction (U-4CR), for instance, has been successfully applied to the synthesis of macrocycles, offering a convergent and efficient alternative to traditional multi-step approaches. nih.gov

Functionalization and Derivatization of Pre-formed Cyclic Structures

The modification of existing cyclic scaffolds is a crucial strategy for fine-tuning their properties and exploring structure-activity relationships. Late-stage functionalization, the introduction of functional groups at a late stage in a synthetic sequence, is particularly valuable in drug discovery.

One common approach is the post-modification of a preformed macrocycle. For example, a macrocycle synthesized via a condensation reaction can be further modified by methylation to alter its properties. nih.gov Similarly, macrocycles created using click chemistry can be designed to incorporate functional handles that allow for subsequent derivatization. nih.gov

Sustainable and Green Chemical Approaches in Cyclic Compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for cyclic compounds, aiming to reduce environmental impact and improve safety.

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. Biocatalytic radical cyclizations, for instance, are essential in the biosynthesis of many natural products. nih.govresearchgate.net Enzymes such as cytochrome P450 monooxygenases, nonheme iron- and α-ketoglutarate-dependent dioxygenases, and radical S-adenosylmethionine (SAM) enzymes can catalyze complex cyclization reactions under mild conditions. nih.govresearchgate.net Repurposed flavin-dependent "ene"-reductases have also been used for non-natural radical cyclizations. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. chemrxiv.org Flow chemistry has been successfully applied to macrocyclization reactions, in some cases enabling reactions that are not feasible under batch conditions. nih.govacs.org For example, a continuous flow macrocyclization protocol using a phase separation technique has been developed to prepare macrocyclic lipids in high yields without the need for high-dilution conditions. rsc.org This method significantly reduces the use of large volumes of organic solvents. rsc.org Furthermore, flow chemistry has been utilized for the synthesis of macrocycles with musklike properties under extreme temperature conditions. acs.org

| Green Approach | Key Principle | Example Application |

| Biocatalysis | Use of enzymes as catalysts | Radical cyclizations for natural product synthesis nih.govresearchgate.net |

| Flow Chemistry | Continuous processing in a reactor | High-concentration macrocyclization of lipids rsc.org |

Elucidation of Cyclic Compound Structure and Conformational Dynamics

Theoretical and Experimental Analysis of Ring Strain and Stability

The concept of ring strain is central to understanding the stability of cyclic compounds. In 1885, Adolf von Baeyer proposed his strain theory, which posited that the stability of carbocyclic compounds is dependent on the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. britannica.comlibretexts.orglibretexts.org Baeyer theorized that cycloalkanes are planar and that any deviation from this ideal angle would induce "angle strain," thereby decreasing the stability of the molecule. britannica.comscienceinfo.comchemistnotes.com This theory initially suggested that cyclopentane, with an internal angle of 108° in a planar pentagon, would be the most stable cycloalkane, while larger rings would become progressively more strained. britannica.compressbooks.pub

However, experimental evidence, particularly from heats of combustion, revealed a more complex picture. The heat of combustion, the energy released when a compound is completely burned, serves as a measure of its internal energy and, consequently, its stability. libretexts.orglibretexts.org By comparing the heat of combustion per methylene (-CH2-) group, a direct assessment of the relative stability of different cycloalkanes can be made. libretexts.org These experimental findings demonstrated that cyclohexane is, in fact, more stable than cyclopentane and is considered to be virtually strain-free. scienceinfo.comchemistnotes.com This discrepancy highlighted a limitation in Baeyer's assumption of planarity for all cycloalkanes. scienceinfo.comchemistnotes.com

It is now understood that rings larger than cyclopropane (B1198618) are not planar. britannica.com They adopt puckered, three-dimensional conformations that allow them to relieve angle strain by achieving bond angles closer to the ideal 109.5°. britannica.comwikipedia.org The total ring strain in a cycloalkane is a combination of three main factors:

Angle Strain: The strain resulting from the deviation of bond angles from the ideal tetrahedral angle. libretexts.orglibretexts.orglibretexts.org This is most significant in small rings like cyclopropane (60° bond angles). pressbooks.publibretexts.org

Torsional Strain (or Eclipsing Strain): The strain caused by the eclipsing of bonds on adjacent atoms. libretexts.org This is a major factor in planar conformations.

Steric Strain (or van der Waals Strain): The repulsive interaction that occurs when non-bonded atoms are forced into close proximity. A specific type of steric strain in cyclic systems is transannular strain , which arises from unfavorable interactions between atoms across the ring, particularly prevalent in medium-sized rings (8-11 members). fiveable.mewikipedia.org

The following table summarizes the heat of combustion and calculated ring strain for several cycloalkanes, illustrating the relative stabilities.

| Cycloalkane | Ring Size | Heat of Combustion per CH₂ (kcal/mol) | Total Ring Strain (kcal/mol) |

| Cyclopropane | 3 | 166.6 | 27.6 |

| Cyclobutane | 4 | 164.0 | 26.4 |

| Cyclopentane | 5 | 158.7 | 6.5 |

| Cyclohexane | 6 | 157.4 | 0 |

| Cycloheptane | 7 | 158.3 | 6.3 |

| Cyclooctane | 8 | 158.6 | 9.6 |

| Cyclononane | 9 | 158.8 | 12.6 |

| Cyclodecane | 10 | 158.6 | 12.0 |

Data compiled from various sources.

This data clearly shows that cyclohexane has the lowest heat of combustion per CH₂ group, indicating its high stability. The significant ring strain in cyclopropane and cyclobutane is also evident. For medium rings, the increase in ring strain is largely attributed to torsional and transannular strain. wikipedia.orglibretexts.org

Conformational Analysis and Isomerism in Cyclic Systems

To alleviate the strain predicted by a planar structure, most cyclic compounds adopt non-planar, three-dimensional conformations. These different spatial arrangements, known as conformations or conformers, can interconvert through the rotation of single bonds.

Cyclohexane is a classic example of a cyclic compound that exists in several distinct conformations. The most stable of these is the chair conformation . wikipedia.orgslideshare.netbyjus.com In the chair form, all bond angles are approximately 109.5°, and all adjacent hydrogens are staggered, effectively eliminating both angle and torsional strain. libretexts.org This makes the chair conformation the ground state, with an estimated 99.99% of cyclohexane molecules adopting this form at room temperature. wikipedia.orgbyjus.com

Another key conformation is the boat conformation . slideshare.net While it also has bond angles close to the tetrahedral ideal, it is significantly less stable than the chair. byjus.comallen.in This instability arises from two main factors:

Torsional strain from the eclipsing of hydrogen atoms along the sides of the "boat". youtube.com

Steric strain from the close proximity of the "flagpole" hydrogens at the bow and stern of the boat. libretexts.orgyoutube.com

To relieve some of this strain, the boat conformation can twist slightly to form the twist-boat (or skew-boat) conformation. libretexts.org The twist-boat is more stable than the boat because it reduces both the flagpole interactions and the torsional strain. wikipedia.orglibretexts.orgyoutube.com However, it is still less stable than the chair conformation. wikipedia.org

The interconversion between two chair conformations, known as a "ring flip," proceeds through these higher-energy intermediates. The highest energy point in this process is the half-chair conformation, which is a transition state. wikipedia.orgallen.in

The relative energies of the main cyclohexane conformations are summarized in the table below:

| Conformation | Relative Energy (kcal/mol) | Stability |

| Chair | 0 | Most Stable |

| Twist-Boat | 5.5 | Less Stable |

| Boat | 6.5 | Less Stable |

| Half-Chair | 10 | Least Stable (Transition State) |

Energy values are approximate and can vary slightly between sources. masterorganicchemistry.com

Five-membered rings, such as cyclopentane, also adopt non-planar conformations to relieve ring strain. The two most common puckered conformations are the envelope (or "half-chair") and the twist (or "twist-envelope") form. In the envelope conformation, four of the carbon atoms are in a plane, with the fifth atom puckered out of the plane. In the twist conformation, three carbon atoms are in a plane, with the other two displaced on opposite sides.

These conformations are very close in energy and rapidly interconvert through a process called pseudorotation . wikipedia.orgnih.gov This is not a true rotation of the molecule but rather a continuous wave-like motion of the out-of-plane puckering that travels around the ring. acs.org This rapid interconversion means that, on average, all positions in a monosubstituted cyclopentane are equivalent. The barrier to planarity for cyclopentane is approximately 5.5 kcal/mol. acs.org

The conformational analysis of medium rings (8-14 atoms) and large rings (>14 atoms) is more complex. princeton.edu In these systems, angle strain is minimal, but torsional strain and, most importantly, transannular strain become the dominant destabilizing factors. wikipedia.orglibretexts.org Transannular strain is the steric repulsion between substituents on non-adjacent carbons that are forced into close proximity in the ring's interior. fiveable.mewikipedia.org

To minimize these unfavorable interactions, medium and large rings adopt specific, often complex, conformations. For example, the lowest energy conformer of cyclooctane is a "boat-chair" conformation. princeton.edu Cyclodecane preferentially adopts a "boat-chair-boat" conformation to minimize transannular interactions. slideshare.net The dynamics of these large ring systems are characterized by a balance of forces as the molecule seeks to find the lowest energy conformation by minimizing these internal strains. acs.orgresearchgate.netillinois.eduarxiv.org

Stereochemical Principles in Cyclic Compounds

The restricted rotation inherent in cyclic structures gives rise to a form of stereoisomerism known as cis-trans isomerism (or geometric isomerism). tutorchase.comwikipedia.org

Unlike in acyclic molecules where single bonds can rotate freely, the carbon-carbon bonds in a ring are constrained. tutorchase.com This restriction means that substituents on the ring can be located on the same side (cis) or on opposite sides (trans) of the ring plane. tutorchase.comwikipedia.orglumenlearning.com

Cis Isomer: The substituents are on the same side of the ring. tutorchase.comlibretexts.org

Trans Isomer: The substituents are on opposite sides of the ring. tutorchase.comlibretexts.org

For example, 1,2-dichlorocyclohexane can exist as two distinct diastereomers: cis-1,2-dichlorocyclohexane and trans-1,2-dichlorocyclohexane. These are different compounds with different physical and chemical properties. tutorchase.comlibretexts.org Interconversion between cis and trans isomers requires the breaking and reforming of chemical bonds and does not occur through conformational changes like a ring flip. libretexts.org

The presence of cis-trans isomerism is possible in any cycloalkane, from cyclopropane upwards, that has at least two non-geminal substituents. In smaller rings (up to seven carbons), the trans isomer is often significantly strained and less stable than the cis isomer. However, in larger rings (eight carbons or more), both cis and trans isomers can be relatively stable. quora.com

Chirality and Stereoisomerism in Cyclic Molecules

Chirality in cyclic molecules, as in acyclic ones, arises from a lack of internal symmetry. A cyclic compound that is non-superimposable on its mirror image is considered chiral. libretexts.orgutdallas.edu This property is fundamental in stereochemistry, the study of the three-dimensional arrangement of atoms in molecules. unacademy.com The most common source of chirality in cyclic molecules is the presence of one or more chiral centers. A chiral center is typically a carbon atom bonded to four different substituents. libretexts.org

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. utdallas.edu In cyclic systems, two main types of stereoisomers are encountered: enantiomers and diastereomers. Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. libretexts.orgutdallas.edu Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. libretexts.org

The determination of chirality and the number of possible stereoisomers in cyclic compounds can be complex due to their conformational flexibility. For instance, in substituted cyclohexanes, the ring exists predominantly in a non-planar chair conformation. jove.comntu.edu.sg This conformation must be considered when evaluating molecular symmetry. A molecule may appear to have a plane of symmetry in its flattened, 2D representation, but this symmetry may be absent in its more stable 3D conformation. reed.edu

Consider 1,2-dimethylcyclohexane, which has two chiral centers. This leads to the possibility of 2² or four stereoisomers. jove.comntu.edu.sg These can be categorized as cis and trans isomers.

Trans-1,2-dimethylcyclohexane: The two methyl groups are on opposite sides of the ring. The two trans configurations are non-superimposable mirror images of each other and are therefore a pair of enantiomers. They cannot be interconverted through ring-flipping. jove.comntu.edu.sg

Therefore, 1,2-dimethylcyclohexane has a total of three stereoisomers: the pair of trans enantiomers and the single cis meso compound. jove.com Similarly, for 1,3-dimethylcyclohexane, the cis isomer is achiral due to a plane of symmetry, while the trans isomer exists as a pair of enantiomers, resulting in three stereoisomers. jove.comntu.edu.sg The key factors to consider when determining the number of stereoisomers are the presence of chiral centers, the potential for planes of symmetry, and the conformational dynamics of the ring system. jove.com

| Compound | Number of Chiral Centers | Relationship of Isomers | Total Stereoisomers |

| trans-1,2-Dimethylcyclohexane | 2 | Enantiomers (non-interconvertible) | 2 (one pair) |

| cis-1,2-Dimethylcyclohexane | 2 | Enantiomeric conformations (rapidly interconverting) | 1 (meso) |

| cis-1,3-Dimethylcyclohexane | 2 | Achiral (plane of symmetry) | 1 (meso) |

| trans-1,3-Dimethylcyclohexane | 2 | Enantiomers (non-interconvertible) | 2 (one pair) |

Interplay of Electronic and Steric Effects on Cyclic Structure

The three-dimensional structure and conformational stability of cyclic compounds are governed by a delicate balance of electronic and steric effects. wikipedia.orgresearchgate.net These non-bonding interactions dictate the preferred shape of the ring and the orientation of its substituents, ultimately influencing the molecule's reactivity. wikipedia.orgnih.gov

Angle Strain: This occurs when bond angles are forced to deviate from their ideal values, such as the 109.5° for sp³-hybridized carbons. libretexts.org Small rings like cyclopropane and cyclobutane exhibit significant angle strain, making them less stable and more reactive than larger rings. libretexts.orgyoutube.com

Torsional Strain: This results from the eclipsing of bonds on adjacent atoms. Planar conformations of rings like cyclopentane and cyclohexane would have high torsional strain. saskoer.calibretexts.org To alleviate this, rings pucker into non-planar shapes. Cyclohexane adopts the chair conformation, which virtually eliminates torsional strain as all adjacent C-H bonds are staggered. libretexts.org

Steric Hindrance (Van der Waals Strain): This is repulsion between non-bonded atoms or groups. In cyclohexane, this is particularly evident in 1,3-diaxial interactions, where axial substituents on carbons 1 and 3 are close enough to cause steric repulsion. libretexts.org To minimize this strain, bulky substituents preferentially occupy the more spacious equatorial positions. libretexts.orglibretexts.org The energy difference between having a substituent in an axial versus an equatorial position is quantified by its "A-value".

Electronic Effects involve the distribution of electron density within the molecule, which can influence molecular geometry and stability. embibe.com These effects include:

Inductive Effects: The polarization of a σ-bond due to the electronegativity difference between atoms can influence adjacent bonds and affect conformational preferences. embibe.com

Hyperconjugation: This stabilizing interaction involves the delocalization of electrons from a filled σ-bond to an adjacent empty or partially filled p-orbital or π-orbital. In cyclic systems, hyperconjugation can influence bond lengths and the stability of certain conformations.

Dipole-Dipole Interactions: In cyclic molecules with polar bonds, the orientation of these dipoles relative to one another can significantly impact conformational stability. Conformations that minimize the repulsion between like charges or maximize favorable interactions are preferred.

| Substituent | A-value (kJ/mol) | Preferred Position |

| -CH₃ (Methyl) | 7 | Equatorial |

| -C(CH₃)₃ (tert-Butyl) | 24 | Equatorial |

| -OH (Hydroxyl) | 2.1 - 4.2 | Equatorial |

| -Cl (Chloro) | 2.5 | Equatorial |

| -CN (Cyano) | 0.8 | Equatorial |

This table displays A-values, which represent the energy difference between the axial and equatorial conformations for a given substituent on a cyclohexane ring. A larger A-value indicates a stronger preference for the equatorial position due to greater steric strain in the axial position. libretexts.org

Computational and Theoretical Investigations of Cyclic Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are extensively employed to elucidate the electronic structure and reactivity of cyclic compounds. These methods provide a detailed understanding of bonding, electron distribution, aromaticity, and strain within cyclic systems. For instance, DFT calculations have been utilized to analyze the effects of strain and aromaticity in fullerenes, revealing insights into their stability and bonding characteristics nih.gov. Similarly, the electronic structure and reactivity of cyclic olefins and epoxides have been investigated using quantum-chemical calculations, demonstrating the effect of angular strain on charge and energy characteristics ajol.info. These calculations can also correlate with experimental parameters like ¹H and ¹³C chemical shifts ajol.info.

The concept of aromaticity, a key property for many cyclic compounds, is frequently explored through quantum chemical calculations. Studies on heteronins, such as azonine, oxonine, and thionine, have used hybrid DFT (B3LYP) to systematically estimate aromaticity based on structural, energetic, and magnetic criteria, including Nucleus Independent Chemical Shift (NICS) values prismbiolab.com. Molecular strain, another critical factor influencing reactivity, can be quantified using quantum chemical methods. For example, the molecular strain enthalpy (MSE) of highly strained hydrocarbons containing fused rings has been calculated using DFT, demonstrating how strain relief can drive the formation of stabilized carbon-centered radicals bakerlab.org.

Furthermore, quantum chemical methods are vital for predicting reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which serve as indicators of electron donor or acceptor affinity and nucleophilicity or electrophilicity drugtargetreview.com. These indices help explain the expected electrophilic substitution patterns in cyclic compounds like 3-acetyl-2-methylbenzo[b]thiophene frontiersin.org. The ability to calculate electronic energies and forces allows for the exploration of chemical reactivity in a virtual environment, providing insights into potential energy surfaces and reaction pathways biorxiv.orgdovepress.com.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscapes of cyclic compounds, especially for larger and more flexible systems like cyclic peptides. Unlike quantum mechanical methods, MM/MD simulations use classical force fields to describe interatomic interactions, allowing for the simulation of systems over longer timescales and with a greater number of atoms plos.org.

Cyclic peptides, an important class of pharmaceutical drugs, exhibit complex conformational flexibility. Conventional MD simulations are often insufficient to overcome the high free energy barriers separating different conformations. Therefore, enhanced sampling MD techniques, such as Replica-Exchange Molecular Dynamics (REMD) and Simulated Tempering (ST), are frequently employed to thoroughly explore their conformational space frontiersin.orgmdpi.comacs.org. These methods enable the characterization of metastable conformational states and the transitions between them, providing insights into the high-dimensional free energy landscapes researchgate.net.

Researchers have tested various force fields, including Amber96, Amber14, RSFF2C, Charmm36, RSFF1, and RSFF2, in implicit and explicit solvent models to optimize the exploration of cyclic peptide conformational space frontiersin.orgmdpi.comacs.org. Studies have shown that a combination of different protocols and force fields can lead to more robust predictions of native structures and conformational ensembles frontiersin.orgmdpi.com. For instance, residue-specific force fields like RSFF2 have demonstrated success in accurately predicting the crystal-like conformations of cyclic peptides acs.org. The analysis of conformational variability and the identification of low free energy clusters are crucial for understanding the behavior of these molecules in solution and their interactions with biological targets frontiersin.orgmdpi.com.

Prediction of Spectroscopic Signatures and Molecular Properties

Computational molecular spectroscopy has evolved into a specialized field that provides predictions of spectroscopic properties and features, aiding in the analysis and interpretation of experimental data tandfonline.comacs.org. Quantum chemical methods, particularly DFT and time-dependent DFT (TD-DFT), are widely used to predict various spectroscopic signatures for cyclic compounds.

For example, these computational approaches can accurately predict vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy acs.orgresearchgate.net. By incorporating electron correlation, DFT enables a precise characterization of molecular properties, making it well-suited for predicting vibrational spectra of organic compounds tandfonline.com. The methodology can also be extended to predict UV-Vis and Nuclear Magnetic Resonance (NMR) spectra researchgate.netrsc.org.

A specific application in cyclic systems involves the prediction of Vibrational Circular Dichroism (VCD) spectra for chiral cyclic oligopeptides. A recommended computational protocol for VCD spectra involves conformational sampling, energy ranking of conformers, and VCD calculations, followed by Boltzmann weighting to generate a spectrum comparable to experimental observations. This approach helps in assigning stereochemistry and discriminating enantiomers of chiral cyclic molecules. Beyond spectral predictions, computational methods can also determine other molecular properties such as dipole moments and polarizability tensors, which are essential physical characteristics captured from the electronic structure calculations acs.orgrsc.org.

Modeling of Reaction Mechanisms and Transition States in Cyclization

Computational modeling plays a pivotal role in elucidating reaction mechanisms and identifying transition states, especially for complex cyclization reactions. These studies provide critical insights into reaction pathways, activation energies, and the factors governing regio- and stereoselectivity. Computational chemistry approaches offer advantages such as being non-toxic, harmless, and relatively low cost compared to experimental methods.

Density Functional Theory (DFT) is a common method employed for geometry optimization and frequency calculations to model reaction mechanisms and determine thermodynamic parameters. Transition state calculations provide essential kinetic information, allowing for the elucidation of cyclization mechanisms, calculation of reaction rationality, and prediction of new synthesis methods. For instance, computational simulations have been used to model the cyclization step in the total synthesis of complex molecular structures, investigating different reaction pathways and their stereochemical outcomes.

Examples include the computational modeling of intramolecular [3+2] cycloaddition reactions and the elucidation of mechanisms for forming pyrroloindoline skeletons, where hydrogen-bonded and non-hydrogen-bonded cyclization pathways are compared. Studies have also explored the transition state pathways for the formation of cyclic alkoxides, identifying boat-like and chair-like transition states and their relative energies. The ability to identify and characterize short-lived transition states, which cannot be isolated experimentally, offers comprehensive insight into reaction profiles and enables the improvement of reaction selectivities.

Computational Design of Novel Cyclic Architectures

The computational design of novel cyclic architectures, particularly cyclic peptides and macrocycles, has become a significant area of research, especially in drug discovery. These computational approaches aim to overcome the challenges associated with the synthesis and screening of large chemical libraries by rationally designing molecules with desired properties.

Cyclic peptides are promising therapeutic agents due to their enhanced target specificity, structural stability, and potential to penetrate intracellular targets. Computational design methods, such as those employing Rosetta software, enable the de novo design of rigidly folded peptide macrocycles nih.gov. Pipelines like CyclicChamp produce stable cyclic peptide designs of varying amino acid lengths, expanding the structural variety for future drug development.

Fragment-based approaches are also utilized, where cyclic peptide binders are constructed from oligopeptide fragments, and computational platforms like CycDockAssem facilitate the systematic generation of head-to-tail cyclic peptides. These methods often integrate molecular dynamics simulations and binding free energy calculations (e.g., MM-PBSA) to assess conformational stability and binding affinity.

The advent of artificial intelligence (AI) and machine learning (ML), including models like AlphaFold, has further accelerated the design of cyclic peptides. AlphaFold, with modifications for cyclic constraints, can predict the structure of cyclic peptides and their complexes with target proteins, enabling de novo cyclic peptide designs tandfonline.com. These computational tools allow for the design of cyclic peptides that target specific protein surfaces or enzyme active sites, as demonstrated by the design of inhibitors for histone deacetylases (HDAC2 and HDAC6) and tumor necrosis factor α (TNFα) frontiersin.orgtandfonline.com. The goal is to design molecules that can bind with high affinity and mimic natural interface epitopes.

Theoretical Studies on Intermolecular Interactions Involving Cyclic Compounds

Theoretical studies on intermolecular interactions are crucial for understanding the behavior of cyclic compounds in various environments, including crystal packing, host-guest chemistry, and biological recognition. These studies often employ quantum chemical calculations and interaction energy analyses to characterize non-covalent interactions.

Density Functional Theory (DFT) is frequently used to analyze intermolecular pair interaction energies in polymorphs of cyclic compounds, such as cyclic trimeric perfluoro-ortho-phenylene mercury. These studies reveal the contributions of various interactions like Hg···C, C···C, F···C, and Hg···F to crystal structure stabilization.

Weak intermolecular interactions, including hydrogen bonding, halogen bonding, and π-stacking, are extensively investigated. For instance, computational analysis of cyclopentene-containing peptide-derived compounds has provided rationalization for pseudo-cyclic motifs formed via intramolecular C–H…O and C–O…π interactions, utilizing methods like Quantum Theory of Atoms-in-Molecules (QTAIM), Hirshfeld surface analysis, and energy frameworks.

Theoretical studies also delve into the nature and strength of halogen bonding, which involves an electropositive region (σ-hole) on a halogen atom interacting with an electron-rich moiety. Similarly, π-stacking interactions involving cyclic aromatic systems are critical in supramolecular assemblies and material design. For example, studies on benzopyrans substituted with polyhaloalkyl groups have shown that electrostatic and dispersive energies are the main contributors to hydrogen and halogen bonds, forming supramolecular arrays. These computational insights into intermolecular forces are vital for predicting crystal packing, solubility, and binding affinities in complex systems involving cyclic compounds.

Compound Names and PubChem CIDs

Advanced Analytical Techniques for Characterization of Cyclic Compounds

Automated Chemical Structure Recognition from Diagrams

Automated Chemical Structure Recognition (OCSR), also known as Optical Chemical Structure Recognition, is a critical computational technique aimed at converting graphical depictions of chemical structures, typically found in scientific literature or patents, into machine-readable formats acs.orgnih.govresearchgate.netd-nb.infoarxiv.orgrsc.org. This process is essential for digitizing vast amounts of chemical information, particularly from legacy documents, thereby facilitating the creation of searchable databases and accelerating research in various fields, including drug discovery and materials science nih.govd-nb.infoarxiv.orgrsc.orgthecvf.comchemrxiv.org.

The general workflow of OCSR typically involves several sequential steps: image pre-processing, segmentation to isolate the chemical structure from surrounding text or figures, recognition of individual components (atoms and bonds), and finally, graph reconstruction to form a complete molecular structure in a standardized format like SMILES (Simplified Molecular Input Line Entry System) or SSML nih.govd-nb.inforsc.orgchemrxiv.orgresearchgate.netnih.govaaai.orgarxiv.org.

Challenges Specific to Cyclic Compounds

The automated recognition of cyclic compounds from diagrams presents unique and significant challenges due to their inherent structural complexities. Unlike acyclic structures, cyclic molecules introduce intricate two-dimensional patterns, often featuring rings and multiple branches that complicate direct conversion to one-dimensional markup languages researchgate.netaaai.org.

Key challenges include:

Complex Topology: Cyclic structures, especially polycyclic systems or those with multiple fused rings, possess complex two-dimensional arrangements that are difficult for recognition models to interpret accurately researchgate.netaaai.org.

Aromaticity Representation: The depiction of aromatic rings, often represented by a circle inside a hexagon, requires specific recognition algorithms to correctly assign aromaticity rather than just a simple ring of single and double bonds d-nb.info.

Stereochemical Complexity: Cyclic compounds can exhibit diverse stereochemistry, including chiral centers within rings, cis/trans isomerism, and conformational aspects. Accurately recognizing and representing these stereochemical details from a 2D diagram is a formidable task, with existing tools often showing limitations in processing molecules with multiple chiral centers or complex fused ring systems arxiv.orgrsc.org.

Flexible Bond Orientations: The bonds within cyclic structures can have flexible orientations, making their precise identification and reconstruction more challenging compared to the more linear nature of acyclic chains researchgate.net.

Drawing Style Variability and Noise: Variations in drawing styles, image quality, and the presence of noise or distortions in scanned documents significantly hinder the performance of OCSR systems, particularly for the intricate details of cyclic systems researchgate.netthecvf.comresearchgate.netnih.govarxiv.org. Handwritten chemical diagrams, including cyclic structures, introduce further variability and pose distinct recognition challenges rsc.orgnih.govresearchgate.net.

Computational Intensity: Algorithms required for tasks such as detecting subgraph isomorphism and identifying the smallest set of rings in chemical graphs are known to scale supralinearly with the number of atoms, indicating their computational demanding nature ceur-ws.orgacs.org.

Advanced Approaches and Research Findings

Several advanced models and techniques have been developed to address the complexities of chemical structure recognition, including those specific to cyclic compounds:

Deep Learning Architectures: Tools like ChemPix, DECIMER, and Img2Mol utilize Convolutional Neural Network (CNN) encoders combined with Recurrent Neural Network (RNN) or Transformer decoders to detect chemical structures researchgate.netresearchgate.net. DECIMER Segmentation, for instance, is an open-source deep learning-based tool for automated recognition and segmentation of chemical structures from scientific literature chemrxiv.org.

Graph-based Recognition: MolGrapher employs a graph-based visual recognition approach. It detects atoms using a deep keypoint detector, constructs a supergraph of candidate atoms and bonds, and then classifies these nodes using a Graph Neural Network (GNN) to reconstruct the chemical structure thecvf.comresearchgate.net.

Ring-Free Language (RFL): A novel approach, RFL, simplifies complex molecular structures by utilizing a divide-and-conquer strategy. It decomposes structures into a molecular skeleton, individual ring structures, and branch information. This method aims to reduce the learning difficulty for recognition models, particularly for molecules with rings and multiple branches researchgate.netaaai.org.

MolParser: This is a novel end-to-end OCSR method designed for efficient and accurate recognition of chemical structures from real-world documents, including challenging Markush structures, which often contain variable cyclic components researchgate.netarxiv.org.

Specialized Recognition for Cyclic Structures: Research has focused on specific recognition tasks for cyclic compounds. For example, a component-detection-based approach has been proposed for interpreting off-line handwritten chemical cyclic compound structures, achieving an accuracy of 89.6% on a self-collected dataset rsc.orgnih.gov. Another study focused on recognizing handwritten organic ring structure symbols, using a double-stage classifier combining SVM and HMM, achieving 93.10% top-1 accuracy researchgate.net. Recognition of specific cyclic structures like benzene (B151609) from handwritten chemical diagrams has also been explored, showing accuracies over 97% using SVM and logistic regression classifiers researchgate.net.

Detailed Research Findings and Performance Metrics

| OCSR Tool/Method | Specific Task/Challenge | Reported Accuracy/Performance | Citation |

|---|---|---|---|

| ChemReader | General OCSR, diverse sources | Outperforms Kekule, CLiDE, and OSRA in correct outputs and substructure pattern extraction | nih.govresearchgate.netresearchgate.net |

| MolMiner | Extracting from PDF documents | Performed better than three existing open-source OCSR systems on benchmark datasets; similarly well in real-world tasks | acs.org |

| Component-detection based approach | Off-line handwritten cyclic compound structures | 89.6% on a 2100-sample dataset | rsc.orgnih.gov |

| VGGNet-19 (CNN) | Recognition of 36 classes of ring structures from handwritten images | 80% accuracy | nih.gov |

| Double-stage classifier (SVM/HMM) | Handwritten organic ring structure symbols | 93.10% top-1 accuracy, 98.08% top-3 accuracy | researchgate.net |

| SVM/Logistic Regression | Recognition of benzene structure from handwritten diagrams | >97% accuracy | researchgate.net |

| Deep Chem | General OCSR, predicting SMILES encodings | >96% accuracy for structures without stereochemical information; >89% accuracy for structures with stereochemistry information | researchgate.net |

| BioChemInsight | Structure recognition in patents and articles | 79.8% structure accuracy in articles (non-tabular formats) | arxiv.org |

| DECIMER, MolScribe, OSRA | Large cyclic peptides, stereochemistry | MolScribe and OSRA correctly predict complex structures including stereochemistry; DECIMER may dissect into partial structures | rsc.org |

The development of robust OCSR tools capable of accurately recognizing complex cyclic structures, including their stereochemical nuances and diverse drawing styles, remains an active area of research. Continued advancements in deep learning, graph neural networks, and novel representation languages like RFL are crucial for fully digitizing and making accessible the vast chemical knowledge embedded in graphical formats arxiv.orgthecvf.comaaai.org.

Compound Names and PubChem CIDs

Biological and Biochemical Roles of Cyclic Compounds Excluding Human Clinical Data

Roles as Intracellular Second Messengers and Signaling Molecules

Cyclic compounds, notably cyclic nucleotides, function as fundamental intracellular second messengers, mediating signal transduction within cells. They are derived from nucleoside triphosphates and play a critical role in conveying signals from various extracellular stimuli that cannot directly cross the plasma membrane nih.govabcam.comwikipedia.orgguidetopharmacology.org.

Modulation of Enzymatic Activities by Cyclic Compounds

Cyclic compounds modulate enzymatic activities primarily through phosphorylation cascades. For instance, cAMP's main purpose is to activate PKA, which then phosphorylates a variety of other proteins, including enzymes involved in converting glycogen (B147801) into glucose and those promoting muscle contraction in the heart guidetopharmacology.orgnih.gov. This phosphorylation can alter the activity of numerous metabolic enzymes ontosight.ai. Similarly, cGMP, through PKG activation, phosphorylates various target proteins, thereby altering their function and contributing to processes such as smooth muscle relaxation and ion channel regulation abcam.com. cGMP can also act as a competitive inhibitor to cAMP in the catalytic binding site of PDE3, influencing cAMP/PKA signaling americanelements.com.

Influence on Gene Expression Pathways

Cyclic compounds significantly influence gene expression by affecting transcription and translation. The cAMP pathway can activate enzymes and regulate gene expression, with gene regulation being a longer process compared to immediate enzyme activation guidetopharmacology.org. A key mechanism involves the phosphorylation of the transcription factor cAMP response element-binding protein (CREB) by PKA, which activates the transcription of various target genes in response to extracellular signals nih.gov.

cGMP also regulates gene expression, a role recognized more recently nih.gov. cGMP-mediated increases or decreases in the mRNA expression of over 60 different genes have been described nih.gov. Its effects on gene expression can be indirect, through modulation of other signaling pathways like mitogen-activated protein kinase pathways, or direct, by regulating specific transcription factors such as CREB, TFII-I, or c-Fos, mediated by cGMP-dependent protein kinases nih.gov. For example, in Caenorhabditis elegans, cGMP-dependent pathways, involving PKG and cyclic nucleotide-gated channel subunits, are required for rapid and selective transcriptional induction of specific neuronal genes in response to bacterial metabolites.

Table 1: Key Roles of Cyclic Nucleotides in Cellular Regulation

| Cyclic Nucleotide | Primary Effector(s) | Key Regulatory Roles |

| cAMP | Protein Kinase A (PKA), EPACs, CNG Channels nih.govguidetopharmacology.orgfishersci.ieontosight.ai | Glycogen, sugar, and lipid metabolism; ion channel regulation; neurotransmitter synthesis; immune function nih.govguidetopharmacology.orgfishersci.ie |

| cGMP | Protein Kinase G (PKG) abcam.comamericanelements.com | Smooth muscle relaxation (vasodilation); ion channel conductance; glycogenolysis; apoptosis; platelet inhibition; metabolism abcam.comamericanelements.comnih.gov |

| cCMP | (Less characterized) | Involved in cellular signaling pathways nih.gov |

| cUMP | (Less characterized) | Involved in cellular signaling pathways 36.112.18 |

Cyclic Compounds in Microbial Pathogenesis and Immunity

Cyclic compounds play pivotal roles in the complex interactions between microbes and their environments, including processes related to pathogenesis and defense against viral invaders.

Bacterial Second Messengers in Biofilm Formation and Virulence

In bacteria, cyclic dinucleotides like cyclic di-GMP (c-di-GMP) and cyclic di-AMP (c-di-AMP) are crucial second messengers that regulate lifestyle transitions and virulence.

Cyclic di-GMP (c-di-GMP) : This second messenger is widely distributed across a broad range of bacteria and is not known to be used by archaea, with only limited observation in eukaryotes (e.g., Dictyostelium). c-di-GMP acts as a central regulator of various bacterial behaviors, including adhesion to surfaces, aggregation, and biofilm formation 36.112.18. Biofilms are multicellular communities that provide bacteria with increased resistance to antibiotics and host immune defenses. Generally, high intracellular levels of c-di-GMP promote a sessile, biofilm lifestyle, while lower levels encourage motility and the synthesis of virulence factors in pathogens 36.112.18. The cellular concentrations of c-di-GMP are controlled by the opposing activities of diguanylate cyclases (DGCs), which synthesize c-di-GMP from two GTP molecules, and phosphodiesterases (PDEs) with EAL or HD-GYP domains, which degrade it 36.112.18. This regulatory system influences the virulence of numerous bacterial pathogens 36.112.18.

Cyclic di-AMP (c-di-AMP) : As an emerging bacterial second messenger, c-di-AMP plays vital roles in bacterial fitness and virulence. It is implicated in controlling bacterial growth, cell wall homeostasis, biofilm formation, virulence gene expression, heat and osmotic stress regulation, sporulation, potassium transport, lysis, and antibiotic resistance. Similar to c-di-GMP, c-di-AMP levels are modulated by di-adenylyl cyclase (DAC) enzymes that produce it and phosphodiesterases (PDEs) that degrade it. Imbalances in c-di-AMP levels can lead to pleiotropic phenotypes, impacting aspects such as growth, biofilm formation, and resistance to various stressors.

Table 2: Bacterial Cyclic Dinucleotides and Their Roles

| Cyclic Dinucleotide | Key Regulatory Roles in Bacteria |

| c-di-GMP | Biofilm formation, motility, virulence, cell cycle, differentiation, adhesion 36.112.18 |

| c-di-AMP | Growth, cell wall homeostasis, biofilm formation, virulence gene expression, stress responses, sporulation, potassium transport, antibiotic resistance |

Cyclic Compounds in Phage Defense Mechanisms

Bacteria and archaea have evolved sophisticated antiphage defense systems that often utilize cyclic oligonucleotides (cOs) as second messengers to trigger antiviral states. These systems represent an ancient evolutionary adaptation for defense against invading viruses and phages.

Cyclic GMP-AMP (cGAMP) : One prominent example is the cyclic GMP-AMP synthase (cGAS)-STING pathway, which, while well-known in mammalian innate immunity, has bacterial origins. In bacteria, phage infection can trigger the synthesis of cGAMP by bacterial cGAS-like enzymes. This cGAMP then activates downstream effector proteins, such as phospholipases, which can lead to the loss of cell membrane integrity and subsequent cell death. This "abortive infection" mechanism prevents the completion of the phage replication cycle, thereby limiting viral spread within the bacterial population.

Other Cyclic Oligonucleotides : Beyond cGAMP, other novel cyclic nucleotide signaling molecules are involved in prokaryotic antiphage defense. Systems like cyclic oligonucleotide-based antiphage signaling systems (CBASS), pyrimidine (B1678525) cyclase system for antiphage resistance (PYCSAR), and Thoeris all utilize cyclic nucleotides as second messengers to activate diverse effector proteins. These effectors typically degrade or disrupt key cellular components, including nucleic acids, membranes, or metabolites, to slow down viral replication. For instance, some bacterial defense systems produce cyclic ADP ribose isomer, which activates NADase activity, depleting essential nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and leading to abortive infection and cell death. Type III CRISPR-Cas systems can also activate accessory nucleases in a cyclic triadenylate-dependent manner, leading to bacterial chromosome degradation and cell death, thereby preventing phage maturation and replication.

Table 3: Cyclic Compounds in Phage Defense

| Cyclic Compound | Defense System | Mechanism of Action |

| cGAMP | CBASS, cGAS-like systems | Activates effector proteins (e.g., phospholipases) leading to cell membrane disruption and abortive infection |

| Cyclic Triadenylate | Type III CRISPR-Cas associated systems | Activates accessory nucleases (e.g., NucC) leading to bacterial chromosome degradation and abortive infection |

| Cyclic ADP Ribose Isomer | Thoeris system | Activates NADase, depleting NAD+ and causing cell death |

Biosynthesis and Isolation of Cyclic Natural Products

Cyclic natural products are a diverse group of bioactive compounds isolated from a wide array of natural sources, including bacteria, fungi, plants, and marine organisms. mdpi.comnih.gov The inherent low concentrations of these compounds in nature often necessitate the development of effective synthetic strategies for their acquisition, characterization, and biological evaluation. mdpi.com The process of cyclization itself is a critical step, enhancing the metabolic stability, bioavailability, and receptor binding affinity of these molecules. mdpi.com Natural products, in general, are recognized as essential reservoirs for drug discovery due to their profound structural diversity and biological relevance, which have been shaped by extensive natural selection and evolutionary processes. mdpi.comscirp.orgnih.gov

Enzymatic Pathways for Cyclic Peptide and Polyketide Formation

The biosynthesis of cyclic peptides and polyketides involves intricate enzymatic machinery, leading to their remarkable structural complexity.

Enzymatic Pathways for Cyclic Peptide Formation

Cyclic peptides are biosynthesized through two primary enzymatic routes: ribosomal and non-ribosomal.

Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs): These peptides are initially synthesized as linear precursors on the ribosome. Subsequently, a cadre of enzymes processes these linear chains, leading to their macrocyclization and the formation of the final conformationally restricted products. nih.govacs.orgnih.govwikipedia.orgresearchgate.net For instance, in plants, the biosynthesis of cyclic peptides often involves a two-step process: translation of a linear peptide chain followed by cyclization mediated by protease-like enzymes. nih.govwikipedia.org Specific enzymes such as Oligopeptidase 1 (OLP1) and Peptide Cyclase 1 (PCY1) have been identified in plants like Saponaria vaccaria (Caryophyllaceae), where OLP1 cleaves intermediates at the N-terminus and PCY1 acts on the product to yield the cyclic peptide. nih.govroyalsocietypublishing.org Another class of proteases, asparaginyl endopeptidases (AEPs), are involved in the macrocyclization of plant-derived cyclic peptides, including cyclotides. nih.gov Cyclodipeptide synthases (CDPSs) and single-module non-ribosomal peptide synthetases (NRPSs) are responsible for the formation of cyclodipeptides. researchgate.netrsc.orgfrontiersin.org

Non-Ribosomal Peptide Synthetases (NRPSs): NRPSs are large, modular, multidomain enzymes that function as assembly lines to synthesize non-ribosomal cyclic peptides (NRcPs). acs.org Each module of an NRPS is responsible for sequentially adding a specific amino acid, including non-proteinogenic amino acids, to a growing linear peptide chain. acs.org These enzymes can also incorporate various modifications during peptide elongation, such as N-methylation, epimerization, and oxidation. acs.org Macrocyclization, typically through amide or ester formation, is often catalyzed by a C-terminal type I thioesterase (TE) domain within the NRPS complex. acs.orgrsc.orgfrontiersin.org

Enzymatic Pathways for Polyketide Formation

Polyketides are a diverse group of secondary metabolites whose biosynthesis pathways share similarities with fatty acid synthesis. slideshare.netwikipedia.org

Structural Diversity and Biological Relevance of Cyclic Natural Products

Cyclic natural products exhibit an extraordinary range of structures and biological activities, making them crucial players in various biological phenomena.

Structural Diversity of Cyclic Natural Products

Cyclic peptides and polyketides showcase remarkable structural diversity, which is a hallmark of natural products.

Biological Relevance of Cyclic Natural Products

The diverse structures of cyclic natural products are directly linked to their broad spectrum of biological activities.

Cyclic Peptides: Cyclic peptides exhibit a wide range of biological functions, including roles as antibiotics, antifungals, antiparasitics, immune modulators, and anti-inflammatory agents. mdpi.comnih.govoup.com They also serve as antihypertensives, anticancer agents, antidiabetic drugs, and pain relievers. mdpi.comnih.gov Their enhanced stability and binding affinity, coupled with improved membrane permeability compared to linear counterparts, make them valuable tools in addressing various biological challenges. bachem.comlifetein.comresearchgate.netoup.comchemistryviews.orgmdpi.comsouthampton.ac.ukillinois.edu They are also utilized as molecular probes for identifying protein functions, disease mechanisms, or therapeutic targets. mdpi.comnih.gov For example, cyclic glycine-proline (cGP) is a small-molecule cyclic dipeptide found in marine microorganisms that is part of the structural composition of clinical drugs and complex natural products, and has shown potential in alleviating oxidative stress. mdpi.com

Polyketides: Polyketides are known for their significant biological activities, including antibiotic properties (e.g., erythromycin, tetracyclines), immunosuppressive effects (e.g., FK506, rapamycin), and antitumor activities (e.g., doxorubicin, mithramycin). slideshare.netcreative-proteomics.comoup.com Ossamycin, a macrocyclic polyketide, is an antifungal and cytotoxic compound that inhibits mitochondrial ATPase. plos.org

Molecular Basis of Protein-Ligand Interactions with Cyclic Compounds

The interaction between cyclic compounds and biological macromolecules, particularly proteins, is fundamental to their biological function. These interactions involve specific molecular forces and structural considerations.

Cyclic compounds bind to biological macromolecules through a combination of interactions, including hydrogen bonding, hydrophobic interactions, and Van der Waals forces. ontosight.ai The unique cyclic structure of these compounds significantly influences their binding characteristics.

Degradation Pathways of Cyclic Compounds in Biological Systems

The cyclic nature of these compounds often imparts enhanced stability against degradation in biological systems, a property that is highly advantageous for their biological roles and potential applications.

Resistance to Enzymatic Degradation: A key characteristic of cyclic peptides is their increased resistance to enzymatic degradation compared to their linear counterparts. wikipedia.orgbachem.comlifetein.comresearchgate.netchemistryviews.orgmdpi.comsouthampton.ac.ukillinois.edu The conformational rigidity imposed by the cyclic structure makes them less susceptible to the action of peptidases and proteases, which typically target the free N- and C-termini of linear peptides. lifetein.comresearchgate.netsouthampton.ac.ukillinois.edu This enhanced stability allows cyclic peptides to remain intact for longer durations in biological environments. lifetein.com

Degradation of Aromatic Cyclic Compounds: For aromatic cyclic compounds, particularly those from natural sources or environmental pollutants, microorganisms play a crucial role in their degradation. These degradation pathways often involve oxygenases, which are enzymes that catalyze the initial steps of ring cleavage. ethz.chrsc.orgnih.govresearchgate.netunesp.br

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Cyclosporin A | 5284373 |

| Erythromycin | 183226 |

| Tetracycline | 54675776 |

| Doxorubicin | 31703 |

| Mithramycin | 54675776 |

| FK506 (Tacrolimus) | 445643 |

| Rapamycin (Sirolimus) | 5284616 |

| Ossamycin | 6436214 |

| Cyclic Glycine-Proline (cGP) | 92055 |

Note: PubChem CIDs are subject to change or may refer to a broader class of compounds. The provided CIDs are based on common or representative structures where available.##